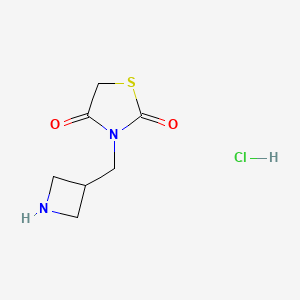

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride

説明

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is a thiazolidinedione (TZD) derivative characterized by a four-membered azetidine ring attached to the thiazolidine-2,4-dione core via a methylene bridge. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological applications. Thiazolidinediones are well-known for their role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, particularly in managing type 2 diabetes. The azetidine moiety, a strained four-membered heterocycle, introduces unique conformational and electronic properties that may influence binding affinity and metabolic stability compared to bulkier substituents like benzyl or phenyl groups .

特性

IUPAC Name |

3-(azetidin-3-ylmethyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c10-6-4-12-7(11)9(6)3-5-1-8-2-5;/h5,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUGGPMYCHEIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C(=O)CSC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthetic approach to 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride typically involves:

Step 1: Synthesis of thiazolidine-2,4-dione core

The thiazolidine-2,4-dione ring is conventionally prepared by the reaction of thiourea with chloroacetic acid under reflux in concentrated hydrochloric acid. This method is well-documented and provides the TZD nucleus in good yield and purity.Step 2: Introduction of the azetidin-3-ylmethyl substituent

The azetidine ring (a four-membered nitrogen-containing heterocycle) is introduced via nucleophilic substitution or condensation reactions involving azetidine derivatives or azetidinethiol intermediates. Patents and literature describe the preparation of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine derivatives, which can be adapted for the synthesis of azetidinyl-substituted thiazolidinediones.Step 3: Formation of the hydrochloride salt

The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and solubility for pharmaceutical applications.

Detailed Preparation Procedure

Based on the literature and patent data, a representative synthetic route includes:

Research Findings and Optimization

Reaction Conditions:

The condensation step benefits from polar aprotic solvents like DMF or dry toluene, often in the presence of bases such as piperidine or potassium carbonate to facilitate nucleophilic substitution. Heating under reflux or elevated temperatures improves reaction rates.Yields and Purity:

The thiazolidine-2,4-dione core synthesis yields are typically high (>80%). The subsequent substitution with azetidinyl moiety can vary but generally achieves moderate to good yields (60–85%), depending on the purity of starting materials and reaction time.Spectral Confirmation:

Structural confirmation of intermediates and final products is achieved through IR, NMR (¹H and ¹³C), and mass spectrometry. For example, the presence of the thiazolidinedione ring is confirmed by characteristic carbonyl stretching bands in IR (~1700 cm⁻¹) and singlets in ¹H NMR for methylene protons adjacent to nitrogen and sulfur atoms.Salt Formation:

Conversion to hydrochloride salt improves compound stability and solubility, crucial for biological testing and formulation.

Comparative Data Table of Preparation Parameters

Notes on Alternative Methods and Patents

The German patent DE69521012D1 describes processes for preparing azetidinethiol derivatives linked to thiazole rings, which can be adapted for azetidinyl-thiazolidinedione compounds. This patent emphasizes high yield and convenience in preparing intermediates useful for further functionalization.

Recent research articles detail Knoevenagel condensation and other condensation strategies for related thiazolidinedione derivatives, which may be modified to include azetidinyl substituents.

化学反応の分析

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

科学的研究の応用

Scientific Research Applications

The compound exhibits a range of biological activities that make it valuable in several research areas:

-

Medicinal Chemistry :

- Anticancer Activity : Research indicates that 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride may inhibit cell proliferation and induce apoptosis in cancer cells. This is primarily due to its interaction with specific enzymes and receptors involved in cancer progression.

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Studies show that it can modulate inflammatory pathways, potentially aiding in the treatment of chronic inflammatory diseases.

-

Biochemical Mechanisms :

- Target Interaction : The primary target for this compound is the peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of PPAR-γ influences glucose metabolism and lipid homeostasis, which is particularly relevant for metabolic disorders like diabetes .

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for optimizing its therapeutic use. Factors such as pH and temperature can significantly affect its stability and bioavailability .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers investigated the effects of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent. The study also highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting its potential as an alternative treatment option.

作用機序

The mechanism of action of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways . The presence of sulfur and nitrogen atoms in its structure enhances its pharmacological properties, allowing it to interact with various biological targets. These interactions can modulate different cellular processes, leading to the observed pharmacological effects .

類似化合物との比較

Table 1: Structural Features of Thiazolidinedione Derivatives

Key Observations :

- Unlike benzylidene-modified TZDs (e.g., Mycosidine), the target compound lacks a position 5 substituent, which may limit its π-π stacking interactions but improve metabolic stability .

Pharmacological Activity

Key Observations :

生物活性

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is an organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound belongs to the thiazolidine family and exhibits a range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Understanding its biological activity is crucial for further development in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is C₆H₉ClN₂O₂S. It features a thiazolidine ring, which includes both sulfur and nitrogen atoms, contributing to its unique chemical properties. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

The primary mechanism of action for 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride involves its role as an agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of PPAR-γ influences several biochemical pathways related to glucose and lipid metabolism, as well as inflammatory responses. This interaction enhances insulin sensitivity and lowers blood glucose levels, which is particularly relevant in the context of metabolic disorders like diabetes.

Anticancer Activity

Research indicates that compounds similar to 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives of thiazolidine compounds can induce apoptosis in various cancer cell lines such as HeLa and MCF-7 through both extrinsic and intrinsic signaling pathways .

- IC₅₀ Values : In a study assessing antiproliferative activity against human cancer cell lines (A549, HepG2, MCF-7), certain derivatives demonstrated lower IC₅₀ values compared to standard treatments like irinotecan .

Antimicrobial Activity

This compound also shows promising antimicrobial effects:

- Bacterial Inhibition : Compounds within this class have been tested against Gram-positive and Gram-negative bacteria, revealing effectiveness comparable to traditional antibiotics. For example, some derivatives exhibited MIC values in the low microgram range against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory properties stem from the modulation of inflammatory pathways via PPAR-γ activation. Additionally, neuroprotective effects have been noted in various studies, suggesting potential applications in treating neurodegenerative diseases.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is critical for its therapeutic effectiveness. Factors such as pH and temperature can influence its stability and bioavailability. Research indicates that modifications to the compound can enhance these pharmacokinetic properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,3-Thiazolidine-2,4-dione | Thiazolidine | Antidiabetic, Antimicrobial |

| Pioglitazone | Thiazolidinedione | Antidiabetic |

| Rosiglitazone | Thiazolidinedione | Antidiabetic |

| 5-Methylthiazolidine-2,4-dione | Thiazolidine | Antioxidant |

| 3-(Azetidin-3-ylmethyl)thiazolidine | Thiazolidine | Anticancer, Antimicrobial |

The unique azetidinyl substitution on the thiazolidine ring differentiates this compound from other thiazolidines and may enhance its pharmacological profile.

Q & A

Q. What are the common synthetic routes for 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride?

The synthesis typically involves multi-step organic reactions, including:

- Thiazolidine-2,4-dione core formation : Achieved via condensation reactions, such as Knoevenagel condensation between cysteine derivatives and α-haloketones under basic conditions .

- Azetidine ring functionalization : The azetidine moiety is introduced through nucleophilic substitution or cyclization reactions. For example, reacting thiazolidine-2,4-dione with azetidine precursors (e.g., azetidine-3-carboxylic acid derivatives) under basic conditions .

- Hydrochloride salt formation : The final product is precipitated as a hydrochloride salt to enhance stability and solubility .

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

- Spectroscopic techniques : NMR (¹H, ¹³C) for confirming substituent positions and hydrogen bonding patterns, and IR spectroscopy for identifying functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹) .

- X-ray crystallography : Resolves the spatial arrangement of the azetidine-thiazolidinedione fused ring system and confirms stereochemistry .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound?

Key activities include:

- Antidiabetic effects : Activation of PPAR-γ receptors, enhancing insulin sensitivity in peripheral tissues .

- Anticancer properties : Induction of apoptosis and inhibition of cancer cell proliferation via modulation of mitochondrial pathways .

- Anti-inflammatory and antioxidant activity : Scavenging reactive oxygen species (ROS) and suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Computational approaches include:

- Molecular docking : Simulates binding affinity to PPAR-γ or other targets using software like AutoDock. For example, studies on similar thiazolidinediones show strong binding to PPAR-γ’s ligand-binding domain (LBD) .

- Quantum chemical calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., hyperpolarizability) and reactive sites. For instance, hyperpolarizability values of ~10–20 × 10⁻³⁰ esu indicate nonlinear optical activity relevant to drug-receptor interactions .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time, identifying key residues (e.g., His449 in PPAR-γ) critical for binding .

Q. What strategies are used to optimize the compound’s antidiabetic efficacy?

Optimization involves:

- Structural modifications : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) to the azetidine or thiazolidinedione rings to enhance PPAR-γ binding .

- SAR studies : Comparing derivatives like 3-(2-thienyl)azetidine analogs to identify substituents that improve metabolic stability and reduce off-target effects .

- In vivo assays : Evaluating glucose tolerance in diabetic rodent models and measuring HbA1c levels post-administration .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions (e.g., varying IC₅₀ values for anticancer activity) are addressed by:

- Standardizing assays : Using consistent cell lines (e.g., MCF-7 for breast cancer) and normalizing data to control compounds like rosiglitazone .

- Meta-analysis : Aggregating data from multiple studies to identify trends. For example, PPAR-γ activation potency correlates with thiazolidinedione ring substitution patterns .

- Mechanistic follow-up : Using siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., PPAR-γ vs. off-target kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。